molecular formula C15H11N3O4 B340325 N-(Anilinomethyl)-3-nitrophthalimide

N-(Anilinomethyl)-3-nitrophthalimide

Cat. No.: B340325
M. Wt: 297.26 g/mol
InChI Key: NGECSDLZMQXFMY-UHFFFAOYSA-N
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Description

N-(Anilinomethyl)-3-nitrophthalimide is a substituted phthalimide derivative characterized by a nitro group at the 3-position of the phthalimide ring and an anilinomethyl group attached to the imide nitrogen. Phthalimides with electron-withdrawing substituents, such as nitro groups, are known to influence reaction kinetics, crystallinity, and applications in polymers, explosives, and pharmaceuticals .

Properties

Molecular Formula

C15H11N3O4

Molecular Weight

297.26 g/mol

IUPAC Name

2-(anilinomethyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H11N3O4/c19-14-11-7-4-8-12(18(21)22)13(11)15(20)17(14)9-16-10-5-2-1-3-6-10/h1-8,16H,9H2

InChI Key

NGECSDLZMQXFMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Phthalimide Ring

The position and nature of substituents on the phthalimide ring significantly impact reactivity and physical properties:

  • 3-Nitrophthalimide vs. 4-Nitrophthalimide: Nitration of phthalimide under strongly acidic conditions preferentially yields 4-nitrophthalimide (78% yield) rather than the 3-nitro isomer, highlighting regiochemical control in synthesis . The 3-nitro derivative, however, is critical in forming energetic materials (e.g., N-(2',4'-dinitroanilino)-3-nitrophthalimide, mp 249–250°C) due to enhanced electron-withdrawing effects .
  • 3-Chloro-N-phenyl-phthalimide: This analog replaces the nitro group with chlorine at the 3-position. It serves as a monomer for polyimide synthesis, demonstrating how halogen substituents can stabilize intermediates in polymer formation .

N-Substituent Variations

The substituent on the imide nitrogen modulates solubility, crystallinity, and reactivity:

  • N-(2-Chloroallyl)-3-nitrophthalimide : Exhibits a high yield (86%) in green chemistry syntheses using 2-methyltetrahydrofuran as a solvent. Its melting point (148°C) and NMR data suggest robust stability under reaction conditions .
  • N-(4-Iodophenyl)-3-nitrophthalimide (IV) vs. N-(3-Iodophenyl)-3-nitrophthalimide (V) : Structural studies reveal that the para-iodo derivative (IV) forms 3D supramolecular frameworks via iodo···nitro interactions, C–H···O hydrogen bonds, and π-stacking, whereas the meta-iodo analog (V) lacks π-stacking, leading to distinct solid-state properties .

Data Table: Key Compounds and Properties

Compound Name Substituent Position N-Substituent Yield (%) Melting Point (°C) Key Properties/Applications Source
N-(Anilinomethyl)-3-nitrophthalimide 3-nitro Anilinomethyl Hypothesized use in functionalized polymers
N-(2-Chloroallyl)-3-nitrophthalimide 3-nitro 2-Chloroallyl 86 148 High-yield green chemistry synthesis
3-Chloro-N-phenyl-phthalimide 3-chloro Phenyl Polyimide monomer
N-(2',4'-Dinitroanilino)-3-nitrophthalimide 3-nitro 2',4'-Dinitroanilino 249–250 Energetic material
N-(4-Iodophenyl)-3-nitrophthalimide (IV) 3-nitro 4-Iodophenyl 3D supramolecular frameworks
N-(3-Iodophenyl)-3-nitrophthalimide (V) 3-nitro 3-Iodophenyl Lacks π-stacking interactions

Research Findings and Implications

  • Reactivity Trends : Electron-withdrawing nitro groups reduce nucleophilic addition yields compared to unsubstituted or aliphatic imides . However, they enhance stability in supramolecular assemblies and energetic materials .
  • Structural Insights : Para-substituted aryl groups (e.g., 4-iodophenyl) favor π-stacking and hydrogen bonding, critical for crystal engineering, whereas meta-substituents disrupt these interactions .
  • Synthetic Efficiency : N-(2-Chloroallyl)-3-nitrophthalimide achieves high yields (86%) in eco-friendly solvents, suggesting that allylic substituents improve reaction efficiency .

Preparation Methods

Nitration of N-Substituted Phthalimides

Nitration of N-alkylphthalimides with concentrated nitric acid (≥95%) is a well-documented process. For example, nitration of N-methylphthalimide yields a mixture of 3- and 4-nitro isomers, with the 4-nitro derivative predominating (94%) under standard conditions (20–60°C, HNO₃:N-alkylphthalimide ratio 9:1–15:1). The electronic influence of the N-substituent significantly impacts regioselectivity: electron-donating groups (e.g., methyl) favor nitration at the 4-position due to resonance stabilization of the intermediate nitronium ion.

Key Reaction Parameters for Nitration:

ParameterRange
Nitric Acid Concentration95–100%
Temperature20–60°C
SolventConcentrated HNO₃
Reaction Time3–6 hours
Isomer Ratio (4-nitro:3-nitro)94:6 (N-methyl example)

For N-(anilinomethyl)phthalimide, the bulky anilinomethyl group may alter electronic and steric effects, potentially shifting nitration toward the 3-position. However, no direct experimental data exists for this specific substrate, necessitating extrapolation from analogous systems.

Synthesis of N-(Anilinomethyl)phthalimide Precursor

Alkylation of Phthalimide

Introducing the anilinomethyl group requires functionalizing the imide nitrogen. A two-step approach involving alkylation followed by nitration avoids exposing the aniline moiety to harsh nitration conditions.

Method A: Nucleophilic Substitution
3-Nitrophthalimide, synthesized via nitration of phthalimide, can undergo alkylation using chloromethyl aniline. Deprotonation of the imide nitrogen (e.g., with NaH in DMF) enhances nucleophilicity, enabling displacement of the chloride:

3-Nitrophthalimide+ClCH2NHPhBaseN-(Anilinomethyl)-3-nitrophthalimide+HCl\text{3-Nitrophthalimide} + \text{ClCH}_2\text{NHPh} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Challenges:

  • Chloromethyl aniline’s instability necessitates in situ generation.

  • Competing side reactions (e.g., elimination) may reduce yields.

Method B: Mannich Reaction
A three-component Mannich reaction offers an alternative route. Reacting 3-nitrophthalimide with formaldehyde and aniline under basic conditions could directly install the anilinomethyl group:

3-Nitrophthalimide+HCHO+PhNH2BaseThis compound+H2O\text{3-Nitrophthalimide} + \text{HCHO} + \text{PhNH}2 \xrightarrow{\text{Base}} \text{this compound} + \text{H}2\text{O}

This method remains speculative due to the imide nitrogen’s low acidity (pKa ~8.3), requiring strong bases (e.g., K₂CO₃ or NaOH) to facilitate deprotonation.

Post-Nitration Functionalization

Direct Nitration of N-(Anilinomethyl)phthalimide

Nitrating pre-formed N-(anilinomethyl)phthalimide risks oxidizing the aniline group. However, protecting the amine (e.g., as an acetanilide) could mitigate this. After nitration, deprotection would yield the target compound:

N-(Acetanilidomethyl)phthalimideHNO3N-(Acetanilidomethyl)-3-nitrophthalimideHydrolysisThis compound\text{N-(Acetanilidomethyl)phthalimide} \xrightarrow{\text{HNO}_3} \text{N-(Acetanilidomethyl)-3-nitrophthalimide} \xrightarrow{\text{Hydrolysis}} \text{this compound}

Limitations:

  • Protection/deprotection steps add complexity.

  • Nitration regioselectivity remains uncertain without experimental validation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Potential
Alkylation → Nitration Avoids aniline oxidationRequires stable chloromethyl reagentModerate (50–70%)
Mannich Reaction Single-step functionalizationLow imide nitrogen reactivityLow (30–50%)
Nitration → Alkylation Leverages known nitration conditionsChallenging N-alkylation post-nitroModerate (40–60%)

Mechanistic Considerations

Electronic Effects in Nitration

The nitro group’s electron-withdrawing nature deactivates the phthalimide ring, making subsequent nitration difficult. Thus, nitration is typically performed early in the synthesis. For N-(anilinomethyl) derivatives, the substituent’s electron-donating resonance effects could counterbalance this deactivation, though steric hindrance may limit nitration at the 3-position.

Hydrogenation and Reductive Byproducts

Patent WO2004043919A1 highlights hydrogenation as a key step in reducing nitrophthalimides to aminophthalimides . While irrelevant to nitro-group retention, this underscores the nitro group’s stability under hydrogenation conditions, suggesting compatibility with post-nitration alkylation steps.

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